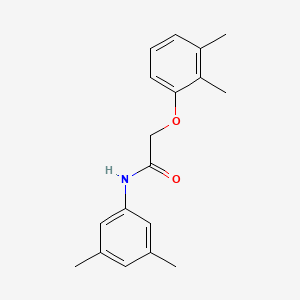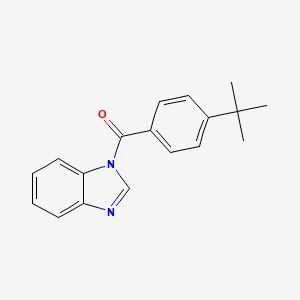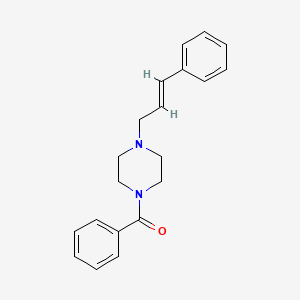
N'',N'''-bis(2-fluorobenzylidene)thiocarbonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N,N'-bis(2-fluorobenzylidene)thiocarbonohydrazide involves the condensation of thiocarbonohydrazide with appropriate aldehydes. For instance, thiocarbonohydrazones derived from aromatic aldehydes reacted with 4-phenylbut-3-yn-2-one in aqueous acetic acid to produce N″-[(E-s-cis)-arylmethylidene]-N″′-[(Z-s-trans)-1-methyl-3-phenylprop-2-yn-1-ylidene]thiocarbonohydrazides with high chemo-, regio-, and stereoselectivity (Glotova et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds related to N,N'-bis(2-fluorobenzylidene)thiocarbonohydrazide often displays unique geometries and bonding patterns. For instance, in a study by Kumbhare et al. (2014), novel fluoro 1,2,3-triazole tagged amino bis(benzothiazole) derivatives were synthesized, showcasing the potential for diverse structural configurations in similar compounds (Kumbhare et al., 2014).
Chemical Reactions and Properties
The chemical reactivity of N,N'-bis(2-fluorobenzylidene)thiocarbonohydrazide-like compounds is influenced by the functional groups present in the molecule. For example, bis(triazacyclohexane) sandwich complexes of Cu(I) and Zn(II) demonstrated unique reactivity with dioxygen due to cuprophilic attraction between two cationic copper(I) atoms, suggesting potential reactivity pathways for similar compounds (Köhn et al., 2005).
Physical Properties Analysis
The physical properties of N,N'-bis(2-fluorobenzylidene)thiocarbonohydrazide and related compounds can vary significantly based on their molecular structure. For example, the crystal structure of 1,5-bis(2-hydroxy-3-methoxybenzylidene)carbonohydrazide provided insights into the solid-state arrangement and hydrogen bonding patterns, which are crucial for understanding the physical properties of these compounds (Talmaci et al., 2023).
Applications De Recherche Scientifique
Fluorescent Chemosensors
A notable application involves the synthesis and characterization of hydrazone-based compounds for selective and sensitive detection of metal ions and explosive materials via fluorescence enhancement. For example, a study by Sanyog Sharma et al. (2019) developed a hydrazone-based compound that shows a highly selective and sensitive response toward Al(III) ions in aqueous media, which further allowed for the selective detection of picric acid, an explosive material, through fluorescence quenching. This compound demonstrates potential for developing molecular logic gates due to its reversible behavior toward Al(III) and picric acid (Sharma et al., 2019).
Catalysis
In catalysis, bis(2-hydroxybenzylidene)isophthalohydrazide derivatives have been employed in the synthesis of copper (II) complexes to facilitate the oxidation of alkanes and alcohols under mild conditions. A study by Manas Sutradhar et al. (2018) highlights the significant catalytic activity of these complexes toward solvent-free microwave-assisted oxidation of alcohols and peroxidative oxidation of alkanes, leading to high product yields with excellent selectivity (Sutradhar et al., 2018).
Antimicrobial and Anticancer Applications
Further research includes the development of metal complexes with hydrazone ligands for antimicrobial and anticancer applications. For instance, copper(II), iron(II), and zinc(II) complexes of carbono- and thiocarbonohydrazone ligands were evaluated for their in vitro antimicrobial activities against a range of bacteria, yeasts, and molds. These studies found that bis(thiocarbonohydrazones) exhibited strong antimicrobial properties, with some compounds showing minimum inhibitory concentrations as low as 0.7 micrograms per milliliter against Bacillus subtilis, indicating their potential as antimicrobial agents (Bacchi et al., 1999).
Additionally, bis(4-fluorobenzyl)trisulfide, a related compound, has been investigated for its antitumor properties. This compound demonstrated potent anticancer activity against a broad spectrum of tumor cell lines and disrupted microtubule dynamics at nanomolar concentrations. It also showed significant tumor growth inhibition in various cancer xenograft models, suggesting its potential as a novel antimicrotubule agent for cancer therapy (Xu et al., 2009).
Propriétés
IUPAC Name |
1,3-bis[(E)-(2-fluorophenyl)methylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N4S/c16-13-7-3-1-5-11(13)9-18-20-15(22)21-19-10-12-6-2-4-8-14(12)17/h1-10H,(H2,20,21,22)/b18-9+,19-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLGRLAPVBQXGH-VNIJRHKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=S)NN=CC2=CC=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=S)N/N=C/C2=CC=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5569030.png)
![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5569037.png)


![5-[(4-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5569050.png)

![4-[(4-isopropyl-2-morpholinyl)acetyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5569073.png)
![N-(4-methoxybenzyl)-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)-N-propylacetamide](/img/structure/B5569091.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-pyrimidinyloxy)acetamide](/img/structure/B5569104.png)
![8-[2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5569116.png)

![N-(tert-butyl)-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B5569136.png)
![4-{4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine](/img/structure/B5569140.png)